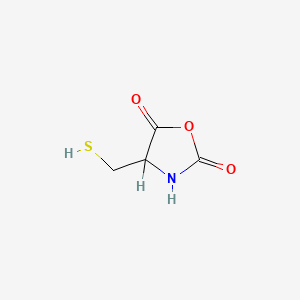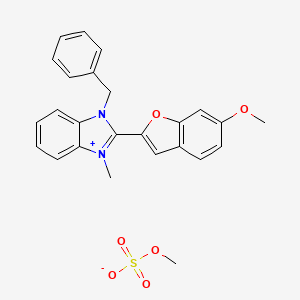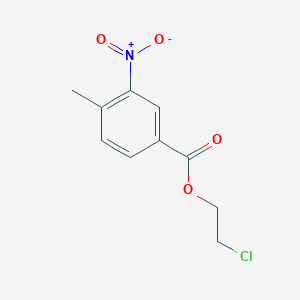
Silane, trichloro(1-chloroethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless liquid that is primarily used in organic synthesis and as an intermediate in the production of various silicon-containing compounds . The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it a valuable reagent in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Silane, trichloro(1-chloroethenyl)- can be synthesized through several methods. One common approach involves the reaction of vinyl chloride with trichlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of silane, trichloro(1-chloroethenyl)- often involves the direct chlorination of vinylsilane compounds. This process is carried out in large reactors where vinylsilane is exposed to chlorine gas under specific conditions to produce the desired compound . The reaction is highly exothermic and requires careful monitoring to prevent side reactions and ensure safety.
化学反応の分析
Types of Reactions
Silane, trichloro(1-chloroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other silicon-containing products.
Reduction: It can be reduced to form simpler silicon compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in the reactions of silane, trichloro(1-chloroethenyl)- include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting agents: Such as Grignard reagents and organolithium compounds.
Major Products Formed
The major products formed from the reactions of silane, trichloro(1-chloroethenyl)- include various organosilicon compounds, such as alkylsilanes, arylsilanes, and silicon dioxide .
科学的研究の応用
Silane, trichloro(1-chloroethenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce silicon-containing functional groups into molecules.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of silicone polymers, coatings, and adhesives
作用機序
The mechanism of action of silane, trichloro(1-chloroethenyl)- involves the interaction of its silicon and chlorine atoms with various molecular targets. The compound can undergo electrophilic substitution reactions, where the silicon atom acts as an electron donor, stabilizing positive charges on adjacent carbon atoms . This property makes it useful in the synthesis of complex organic molecules.
類似化合物との比較
Similar Compounds
Trichlorosilane: A related compound with the formula HSiCl3, used in the production of ultrapure silicon for the semiconductor industry.
Dichlorosilane: Another similar compound with the formula H2SiCl2, used in the synthesis of silicon-containing polymers.
Silicon tetrachloride: A compound with the formula SiCl4, used in the production of optical fibers and as a precursor for other silicon compounds.
Uniqueness
Silane, trichloro(1-chloroethenyl)- is unique due to its combination of vinyl and trichlorosilane functionalities, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo various types of reactions and form a wide range of products makes it a valuable compound in both research and industrial applications .
特性
| 2441-27-2 | |
分子式 |
C2H2Cl4Si |
分子量 |
195.9 g/mol |
IUPAC名 |
trichloro(1-chloroethenyl)silane |
InChI |
InChI=1S/C2H2Cl4Si/c1-2(3)7(4,5)6/h1H2 |
InChIキー |
VWMDRWHOSUUULE-UHFFFAOYSA-N |
正規SMILES |
C=C([Si](Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)


